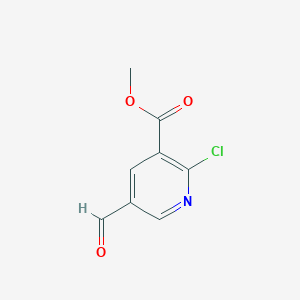
Methyl 2-chloro-5-formylpyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-chloro-5-formylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 176433-61-7 . It has a molecular weight of 199.59 . The compound is usually in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-5-formylpyridine-3-carboxylate” is C8H6ClNO3 . The InChI key, which is a unique identifier for chemical substances, is also provided for this compound .Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-formylpyridine-3-carboxylate” is a powder at room temperature . It has a molecular weight of 199.59 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Complex Molecules
This compound has been employed as a crucial intermediate in the synthesis of pyrazolo[3,4-b]pyridines, showcasing its role in generating compounds with potential biological activity. Lynch et al. (1988) detailed its use in synthesizing pyrazolo[3,4-b]pyridines, indicating its value in the construction of complex heterocyclic systems Lynch, B., Khan, M., Teo, Huk Chia, & Pedrotti, F. (1988). Canadian Journal of Chemistry. Additionally, Bacher et al. (2013) utilized similar compounds for the development of copper(II) complexes with significant antiproliferative activity, highlighting its contribution to cancer research Bacher, F., Enyedy, É. A., Nagy, N., Rockenbauer, A., Bognár, G., Trondl, R., Novak, M., Klapproth, E., Kiss, T., & Arion, V. (2013). Inorganic chemistry.
Nucleic Acid Modifications
In the realm of nucleic acids, Jiang et al. (2017) developed a method to detect DNA and RNA formylation, a modification with implications for understanding gene expression and regulation. This research underscores the compound's utility in enhancing the analytical techniques for studying low-abundance nucleic acid modifications Jiang, Han-Peng, Liu, Ting, Guo, Ning, Yu, Lei, Yuan, Bifeng, & Feng, Yuqi (2017). Analytica chimica acta.
Antiproliferative Studies
Further exploring its pharmaceutical potential, Bacher et al. (2013) also demonstrated the synthesis of proline-thiosemicarbazone bioconjugates with copper(II), revealing their antiproliferative effects on ovarian carcinoma cells and inhibition of Topoisomerase IIα Bacher, F., Enyedy, É. A., Nagy, N., Rockenbauer, A., Bognár, G., Trondl, R., Novak, M., Klapproth, E., Kiss, T., & Arion, V. (2013). Inorganic chemistry. This research not only provides insight into the compound's relevance in cancer therapy but also highlights its potential in drug design and development.
Chemical Synthesis and Characterization
The versatility of Methyl 2-chloro-5-formylpyridine-3-carboxylate is further exemplified in its use for chemical synthesis and characterization studies. Gangadasu et al. (2002) focused on the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, revealing its broad application in synthesizing biologically active molecules and pesticides Gangadasu, B., Raju, B. China, & Rao, V. Jayathirtha (2002). Heterocyclic Communications.
Propriétés
IUPAC Name |
methyl 2-chloro-5-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKEBOQYONEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-formylpyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



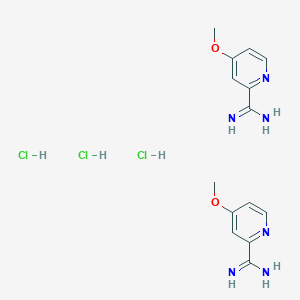


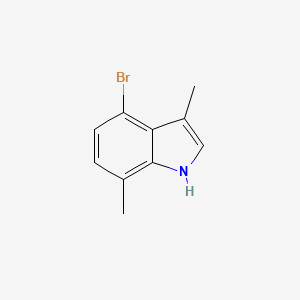
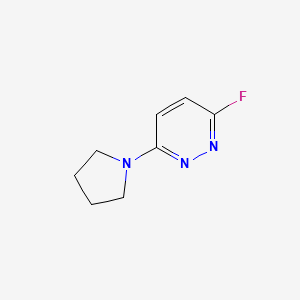
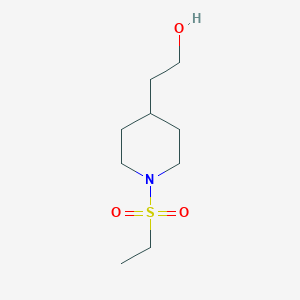
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
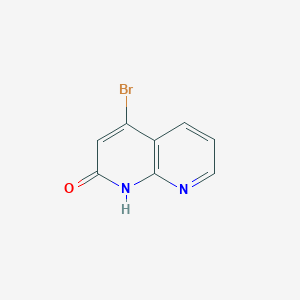
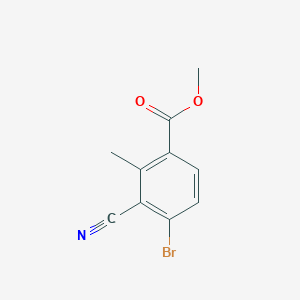
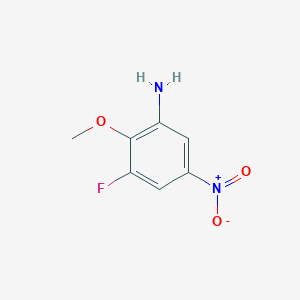
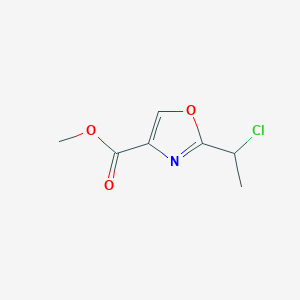
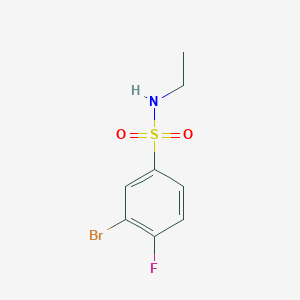

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)